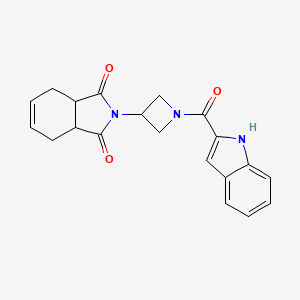
2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(1H-indole-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : A significant area of research involves developing new synthesis methods for isoindole diones and related compounds. For example, Schubert-Zsilavecz et al. (1991) described a method for synthesizing 2H-isoindole-4,7-diones by heating α-amino acids with carbonyl compounds, generating azomethine ylides that were captured by quinones to form various isoindole diones. This synthesis route is notable for its efficiency and the formation of complex structures from simpler precursors (Schubert-Zsilavecz et al., 1991).
Chemical Transformations and Reactivity : The study of the chemical reactivity and transformations of isoindole derivatives provides insights into their potential applications. For instance, research by Hou et al. (2007) focused on the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles, leading to 4,5,6,7-tetrahydro-2H-isoindoles. This work underscores the versatility of isoindole compounds in undergoing chemical transformations, which could be leveraged in synthetic chemistry and material science applications (Hou et al., 2007).
Medicinal Chemistry and Biological Applications
Carbonic Anhydrase Inhibition : A study by Kocyigit et al. (2016) explored the synthesis of novel isoindolylthiazole derivatives and evaluated their inhibition effects on human carbonic anhydrase isoenzymes. These compounds showed significant inhibitory activity, suggesting potential applications in developing therapeutics targeting conditions related to carbonic anhydrase activity (Kocyigit et al., 2016).
Kinase Inhibition for Cancer Therapy : Another area of interest is the development of inhibitors targeting kinases involved in cancer progression. For instance, Bramson et al. (2001) reported the synthesis of oxindole-based compounds that potently inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This research highlights the potential of isoindole derivatives in cancer therapy, especially in designing drugs that can induce cell cycle arrest in cancer cells (Bramson et al., 2001).
Sensor Development and Material Science
- Fluorescence Sensing : Pathak et al. (2015) demonstrated the use of 4-hydroxyindole fused isocoumarins for fluorescence "Turn-off" sensing of Cu(II) and Fe(III) ions, showcasing the application of indole derivatives in developing sensitive and selective chemical sensors for metal ions. This work is particularly relevant for environmental monitoring and industrial processes where metal ion detection is crucial (Pathak et al., 2015).
Properties
IUPAC Name |
2-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-18-14-6-2-3-7-15(14)19(25)23(18)13-10-22(11-13)20(26)17-9-12-5-1-4-8-16(12)21-17/h1-5,8-9,13-15,21H,6-7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFYEWPYMFRPQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate](/img/structure/B2402653.png)
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2402654.png)

![Ethyl 5-(2,6-difluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2402658.png)
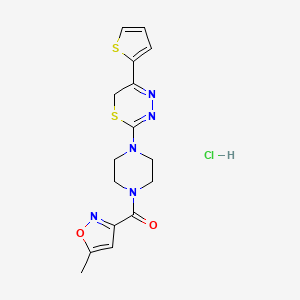
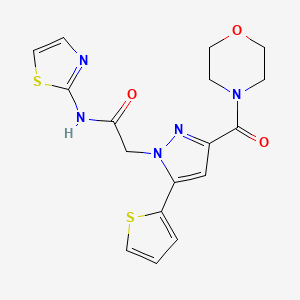
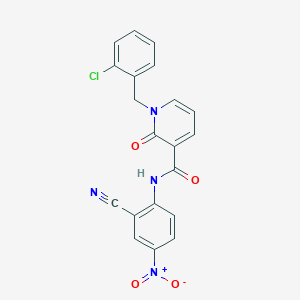
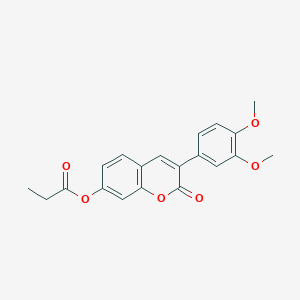
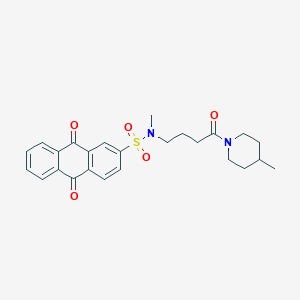
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone](/img/structure/B2402670.png)



![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2402676.png)
